molecular formula C12H18O2 B2943602 (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid CAS No. 14393-45-4

(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid

Cat. No.: B2943602
CAS No.: 14393-45-4
M. Wt: 194.274
InChI Key: RCVGWZAQWMJQHG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by a cyclohexene ring with three methyl groups and a propenoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Propenoic Acid Side Chain: The propenoic acid side chain is attached through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium alkoxide (NaOR)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Alcohols, ethers

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclohexene derivatives on cellular processes. Its structural similarity to certain natural products makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as increased durability or flexibility.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simpler compound with a similar ring structure but lacking the propenoic acid side chain.

    3-methylcyclohexene: Similar to cyclohexene but with a single methyl group.

    2,6,6-trimethylcyclohex-1-en-1-yl acetate: Similar structure but with an acetate group instead of a propenoic acid side chain.

Uniqueness

(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclohexene ring with three methyl groups and a propenoic acid side chain. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVGWZAQWMJQHG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859246
Record name (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14393-45-4
Record name (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.